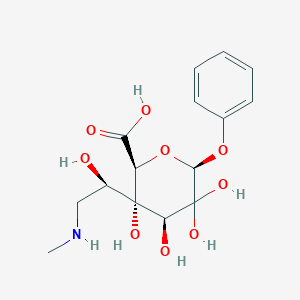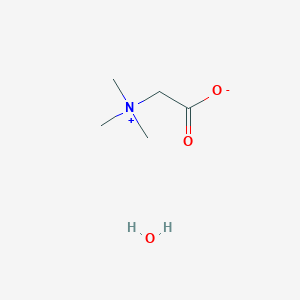
3beta-Hydroxydesogestrel
Overview
Description
3beta-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin used in hormonal contraceptives. It is a steroidal compound with the chemical formula C22H30O2 and a molecular weight of 326.47 g/mol . This compound is known for its role in the metabolism of desogestrel, contributing to its pharmacological effects.
Mechanism of Action
Target of Action
3beta-Hydroxydesogestrel is a metabolite of Desogestrel . Desogestrel, a prodrug, is a third-generation progestogen . It primarily targets the progesterone receptor in the body . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
This compound, like Desogestrel, acts by binding selectively to the progesterone receptor, generating low androgenic activity . This binding produces an effect similar to a transcription factor, leading to modifications in mRNA synthesis .
Biochemical Pathways
The 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) isoenzymes are responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids . This catalyzes an essential step in the formation of all classes of active steroid hormones .
Pharmacokinetics
Desogestrel is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel, which is the active metabolite mediating the progestin effects . Because of its unique 11-methylene side chain, desogestrel cannot be metabolized to any other known progestin .
Result of Action
The primary therapeutic effect of Desogestrel and its metabolites, including this compound, is related to the inhibition of ovulation . This results in the prevention of pregnancy .
Biochemical Analysis
Biochemical Properties
3beta-Hydroxydesogestrel interacts with various enzymes, proteins, and other biomolecules. It is primarily involved in the synthesis of all classes of steroid hormones by catalyzing the 3β-OH dehydrogenation/Δ4–5 isomerization of steroid hormone precursor molecules . This interaction is crucial for the formation of active steroid hormones, including progesterone and androstenedione .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been linked to depression in males, where it was found that gut microbes expressing 3β-Hydroxysteroid dehydrogenase (3β-HSD) could degrade testosterone, leading to decreased testosterone levels and depression-like behaviors .
Molecular Mechanism
At the molecular level, 3beta-Hydroxysteroid dehydrogenase (3β-HSD) isoenzymes are responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, gavaging rats with 3β-HSD-producing bacteria led to decreased testosterone levels and depression-like behaviors . This suggests that the product’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including C21-steroid hormone metabolism and androgen and estrogen metabolism . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that 3β-HSD isoenzymes, which are involved in the metabolism of this compound, are present in various steroid-producing tissues, including the adrenal gland, ovary, and testis .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. The 3β-HSD isoenzymes, which metabolize this compound, are located in both the mitochondria and the endoplasmic reticulum . This suggests that this compound may also be found in these subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxydesogestrel typically involves the hydroxylation of desogestrel. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3beta-Hydroxydesogestrel undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3beta-Hydroxydesogestrel has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in hormonal contraceptives.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Comparison with Similar Compounds
Desogestrel: The parent compound of 3beta-Hydroxydesogestrel, used in hormonal contraceptives.
Etonogestrel: Another metabolite of desogestrel with similar pharmacological properties.
Levonorgestrel: A synthetic progestin with similar uses in contraception but different chemical structure.
Uniqueness: this compound is unique due to its specific hydroxylation at the 3beta position, which influences its metabolic stability and receptor binding affinity. This distinct structural feature differentiates it from other progestins and contributes to its specific pharmacological profile .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-GDLCRWSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221070 | |
| Record name | 3beta-Hydroxydesogestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70805-85-5 | |
| Record name | 3beta-Hydroxydesogestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3beta-Hydroxydesogestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.-HYDROXYDESOGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G08T10WRV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3β-Hydroxydesogestrel in the metabolism of Desogestrel?
A1: 3β-Hydroxydesogestrel is a minor metabolite in the bioactivation pathway of the contraceptive steroid Desogestrel []. The primary metabolic pathway involves the formation of 3α-Hydroxydesogestrel, primarily facilitated by the enzymes CYP2C9 and potentially CYP2C19 []. While 3β-Hydroxydesogestrel is produced in smaller amounts compared to 3α-Hydroxydesogestrel, both metabolites ultimately convert to the active metabolite, 3-ketodesogestrel [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)












